molecular formula C11H14O3 B012833 1-(4-Ethoxy-2-methoxyphenyl)ethanone CAS No. 104296-18-6

1-(4-Ethoxy-2-methoxyphenyl)ethanone

Cat. No. B012833
M. Wt: 194.23 g/mol
InChI Key: YBNIVCKJINJQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxy-2-methoxyphenyl)ethanone, also known as EMPE, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of aryl ketones and has a molecular formula of C11H14O3. In

Scientific Research Applications

1-(4-Ethoxy-2-methoxyphenyl)ethanone has been investigated for its potential therapeutic applications in various scientific studies. One of the most promising applications of 1-(4-Ethoxy-2-methoxyphenyl)ethanone is its ability to inhibit the growth of cancer cells. Studies have shown that 1-(4-Ethoxy-2-methoxyphenyl)ethanone can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism Of Action

The mechanism of action of 1-(4-Ethoxy-2-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell survival. By inhibiting histone deacetylases, 1-(4-Ethoxy-2-methoxyphenyl)ethanone can induce apoptosis in cancer cells. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.

Biochemical And Physiological Effects

1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to have various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have anti-bacterial and anti-fungal properties. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments is its high purity and stability. The synthesis method of 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been optimized for high yield and purity, which makes it a reliable compound for scientific studies. 1-(4-Ethoxy-2-methoxyphenyl)ethanone is also stable under various conditions, which allows for long-term storage and easy handling. However, one of the limitations of using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments is its low solubility in water. This can make it difficult to dissolve 1-(4-Ethoxy-2-methoxyphenyl)ethanone in aqueous solutions, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the scientific research of 1-(4-Ethoxy-2-methoxyphenyl)ethanone. One direction is to investigate the potential of 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a therapeutic agent for neurological disorders. Studies have shown that 1-(4-Ethoxy-2-methoxyphenyl)ethanone has neuroprotective effects, which make it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a therapeutic agent for inflammatory diseases. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of 1-(4-Ethoxy-2-methoxyphenyl)ethanone and its potential applications in cancer therapy.
Conclusion
In conclusion, 1-(4-Ethoxy-2-methoxyphenyl)ethanone is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. The synthesis of 1-(4-Ethoxy-2-methoxyphenyl)ethanone involves the reaction between 2-methoxy-4-ethoxybenzaldehyde and ethyl acetate in the presence of a catalyst. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been investigated for its potential therapeutic applications in various scientific studies, including its ability to inhibit the growth of cancer cells, its anti-inflammatory and antioxidant properties, and its neuroprotective effects. Although there are limitations to using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments, further research is needed to fully understand its potential applications in various areas of medicine.

Synthesis Methods

The synthesis of 1-(4-Ethoxy-2-methoxyphenyl)ethanone involves the reaction between 2-methoxy-4-ethoxybenzaldehyde and ethyl acetate in the presence of a catalyst. The reaction takes place under reflux conditions and yields 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a yellow crystalline solid. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.

properties

CAS RN

104296-18-6

Product Name

1-(4-Ethoxy-2-methoxyphenyl)ethanone

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(4-ethoxy-2-methoxyphenyl)ethanone

InChI

InChI=1S/C11H14O3/c1-4-14-9-5-6-10(8(2)12)11(7-9)13-3/h5-7H,4H2,1-3H3

InChI Key

YBNIVCKJINJQLS-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C(=O)C)OC

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)C)OC

Origin of Product

United States

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